5-amino-N-methylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

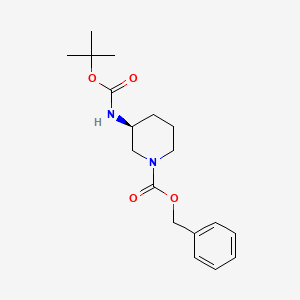

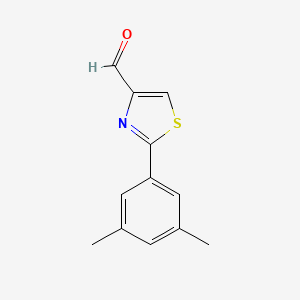

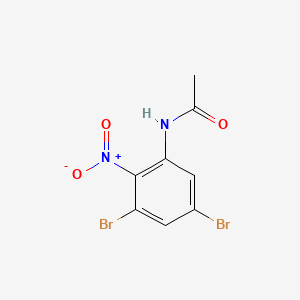

5-Amino-N-methylpyridine-2-carboxamide is a synthetic building block . It has a molecular weight of 151.17 and a molecular formula of C7H9N3O . The IUPAC name for this compound is 5-amino-N-methylpicolinamide .

Molecular Structure Analysis

The molecular structure of 5-amino-N-methylpyridine-2-carboxamide includes a pyridine ring with an amide group at the 2-position and an amino group at the 5-position . The canonical SMILES representation is CNC(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis

5-Amino-N-methylpyridine-2-carboxamide is a powder at room temperature . It has a topological polar surface area of 68Ų and an XLogP3 of -0.2 .Scientific Research Applications

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) serves as a pharmacological modulator of AMPK activity, crucial for studying AMPK's role in metabolic regulation and cancer pathogenesis. Despite its widespread use as an AMPK activator, research indicates AICAr's effects often extend beyond AMPK activation, suggesting AMPK-independent pathways. This highlights the importance of AICAr in understanding metabolic and cancer-related processes, while also urging caution in interpreting studies solely based on its use as an AMPK activator (Visnjic et al., 2021).

Neurotransmitter Synthesis and Brain Function

α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, has been instrumental in studying the brain's serotonergic system. Its use in measuring unidirectional uptake and conversion to serotonin synthesis rates provides insights into neurotransmitter dynamics, contributing to our understanding of healthy brain function and neuropsychiatric disorders (Diksic & Young, 2001).

Enantiomeric Drug Synthesis for Enhanced Pharmacological Profiles

The study of stereochemistry in pharmaceuticals like phenylpiracetam and its methyl derivative reveals a direct correlation between stereoconfiguration and biological properties. This research underscores the significance of enantiomerically pure compounds in developing drugs with optimal efficacy and minimal side effects, marking a critical step forward in medicinal chemistry (Veinberg et al., 2015).

Acrylamide Research in Food Science

Investigations into acrylamide, particularly its formation during food processing and potential health impacts, have been pivotal in food science. Understanding acrylamide's chemistry and mechanisms of formation, primarily through the Maillard reaction, has led to strategies aimed at reducing its presence in foods, thus mitigating associated health risks (Taeymans et al., 2004).

Antitumor Agents Development

The exploration of acridine carboxamide Pt complexes opens new avenues in cancer chemotherapy. These complexes exhibit activity against cisplatin-resistant cells and offer a novel mechanism of action by forming adducts at unique DNA sequences. This research paves the way for developing anticancer agents capable of overcoming resistance mechanisms, offering hope for more effective cancer treatments (Murray et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-amino-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,8H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHRTZAESSBHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-methylpyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Methanone](/img/structure/B581994.png)

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)